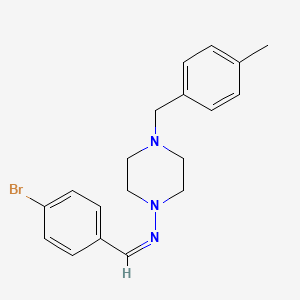![molecular formula C24H22N2O4 B5916606 2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. The compound belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as AB-FUBINACA and XLR-11.
作用机制
MMB-FUBINACA acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. Specifically, it acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by MMB-FUBINACA leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-FUBINACA are similar to those of other synthetic cannabinoids. The compound has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and increased appetite. It has also been shown to cause adverse effects such as anxiety, paranoia, and hallucinations. The long-term effects of MMB-FUBINACA on the brain and other organs are not well understood and require further research.
实验室实验的优点和局限性
MMB-FUBINACA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. Additionally, it is relatively stable and easy to handle, making it a popular choice for in vitro studies. However, the compound's potent psychoactive effects can make it difficult to interpret the results of experiments, and caution must be exercised when working with this compound.
未来方向
There are several future directions for research on MMB-FUBINACA. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of chronic pain and inflammation. Another area of research is the long-term effects of MMB-FUBINACA on the brain and other organs, as well as its potential for addiction and abuse. Additionally, further studies are needed to understand the compound's mechanism of action and to develop more selective agonists of the CB1 receptor.
合成方法
The synthesis of MMB-FUBINACA involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-2-phenylbut-1-ene to form the corresponding amide. The amide is then reacted with 2-methoxybenzoyl chloride to form MMB-FUBINACA. The synthesis of MMB-FUBINACA is a complex process that requires a high level of expertise and specialized equipment.
科学研究应用
MMB-FUBINACA has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. MMB-FUBINACA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-methoxy-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-19-14-12-18(13-15-19)25-24(28)21(16-17-8-4-3-5-9-17)26-23(27)20-10-6-7-11-22(20)30-2/h3-16H,1-2H3,(H,25,28)(H,26,27)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKXQZSFZBIQLU-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916535.png)
![2-chloro-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916540.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5916558.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)

![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)